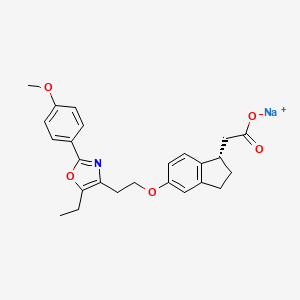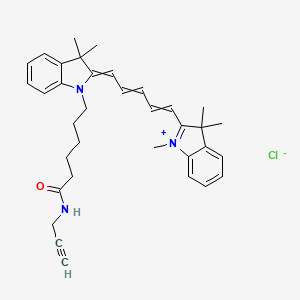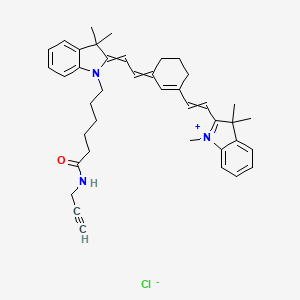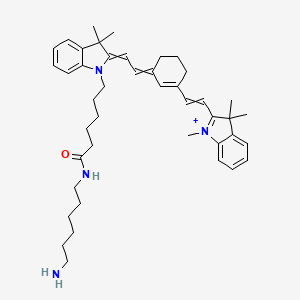
DB-959 sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a PPAR agonist, which means it can activate peroxisome proliferator-activated receptors, playing a role in regulating gene expression related to metabolism and inflammation.
Wissenschaftliche Forschungsanwendungen
DB-959 sodium has several scientific research applications:
Nanoparticle Synthesis: It is used in the development of novel materials, particularly in the synthesis of nanoparticles, which are crucial for advancements in technology and industry.
Medical Research: As a PPAR agonist, it has potential therapeutic applications in treating Alzheimer’s disease by modulating gene expression related to inflammation and metabolism.
Material Science: The compound is used in studies involving photoelectron spectroscopy to understand electronic states in materials.
Vorbereitungsmethoden
The synthesis of DB-959 sodium involves several steps, starting with the preparation of the oxazole ring, followed by the attachment of the ethoxy group and the indene moietyThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
DB-959 sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Wirkmechanismus
The mechanism of action of DB-959 sodium involves its role as a PPAR agonist. By binding to peroxisome proliferator-activated receptors, it influences the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This modulation of gene expression can lead to therapeutic effects in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
- Pioglitazone
- Rosiglitazone
- Troglitazone
DB-959 sodium stands out due to its potential application in Alzheimer’s disease, which is not a primary indication for the other PPAR agonists.
Eigenschaften
CAS-Nummer |
1258076-66-2 |
|---|---|
Molekularformel |
C25H26NNaO5 |
Molekulargewicht |
443.47 |
IUPAC-Name |
sodium;2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C25H27NO5.Na/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28;/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28);/q;+1/p-1/t18-;/m0./s1 |
InChI-Schlüssel |
ICCAFCVDQOALPN-UHFFFAOYSA-M |
SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DB-959Na; T-3D-959; T-3D959; DB959Na; T3D959; T3D959; DB 959Na; T 3D 959; T 3D959 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









